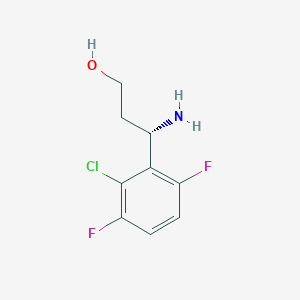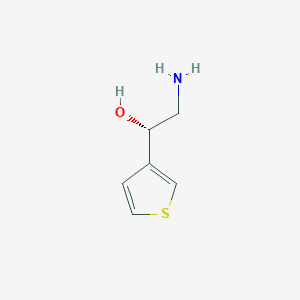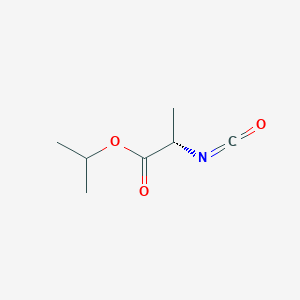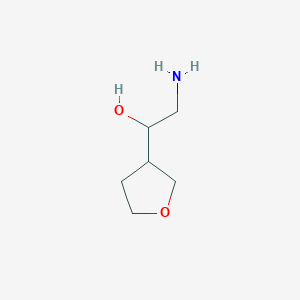![molecular formula C12H14FN3 B13307106 1-[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13307106.png)
1-[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine is a synthetic organic compound that features a unique combination of a fluoro-substituted phenyl ring and a pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or α,β-unsaturated carbonyl compound.
Substitution on the phenyl ring: The fluoro and methyl substituents are introduced via electrophilic aromatic substitution reactions.
Coupling of the pyrazole and phenyl rings: This step often involves a cross-coupling reaction, such as a Suzuki or Heck reaction, to link the pyrazole moiety to the substituted phenyl ring.
Introduction of the ethanamine group: This can be done through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the fluoro group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the fluoro or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1-[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biological Studies: It can serve as a probe or ligand in biological assays to study protein-ligand interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoro and pyrazole groups can enhance binding affinity and specificity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Comparación Con Compuestos Similares
Similar Compounds
1-[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine: shares structural similarities with other fluoro-substituted phenyl compounds and pyrazole derivatives.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: This compound features a trifluoromethyl group instead of a fluoro group, which can significantly alter its chemical properties and reactivity.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole:
Uniqueness
This compound is unique due to the specific combination of a fluoro-substituted phenyl ring and a pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H14FN3 |
|---|---|
Peso molecular |
219.26 g/mol |
Nombre IUPAC |
1-[3-fluoro-4-(4-methylpyrazol-1-yl)phenyl]ethanamine |
InChI |
InChI=1S/C12H14FN3/c1-8-6-15-16(7-8)12-4-3-10(9(2)14)5-11(12)13/h3-7,9H,14H2,1-2H3 |
Clave InChI |
SUDPOVMETJIPIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1)C2=C(C=C(C=C2)C(C)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[1-(Bromomethyl)cyclohexyl]oxy}oxetane](/img/structure/B13307057.png)
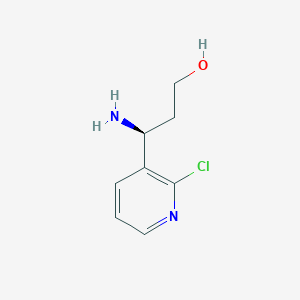
![2-Bromo-6-({[2-(dimethylamino)ethyl]amino}methyl)phenol](/img/structure/B13307062.png)

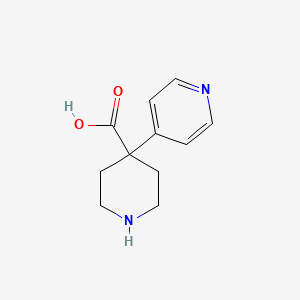

![2-[(But-2-yn-1-yl)amino]-6-methylpyrimidine-4-carboxylic acid](/img/structure/B13307080.png)
![tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate](/img/structure/B13307085.png)
